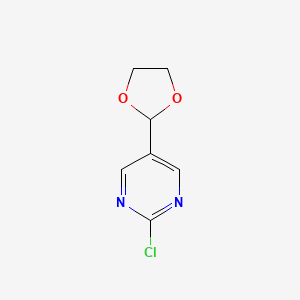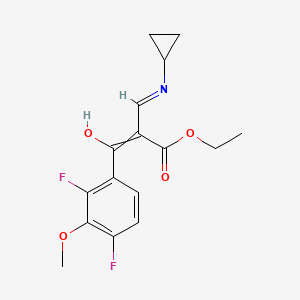
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate is an organic compound that features a tert-butyl ester group and a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate typically involves the reaction of tert-butyl (E)-2-((3-bromoallyl)oxy)acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronate ester group can be oxidized to form alcohols or other functional groups.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Cross-Coupling Products: Formation of new carbon-carbon bonds.
Oxidation Products: Alcohols or other oxidized derivatives.
Substitution Products: Various substituted allyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate in chemical reactions typically involves the formation of a palladium complex in cross-coupling reactions. This complex facilitates the transfer of the boronate ester group to the target molecule, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (E)-2-((3-bromoallyl)oxy)acetate: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: A common reagent in boronate ester synthesis.
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)propanoate: A structurally similar compound with a different ester group.
Uniqueness
Tert-butyl (E)-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)allyl)oxy)acetate is unique due to its combination of a boronate ester and a tert-butyl ester group, which provides versatility in various chemical reactions, particularly in cross-coupling reactions. This makes it a valuable compound in organic synthesis and other research applications.
Propiedades
Fórmula molecular |
C15H27BO5 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
tert-butyl 2-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]acetate |
InChI |
InChI=1S/C15H27BO5/c1-13(2,3)19-12(17)11-18-10-8-9-16-20-14(4,5)15(6,7)21-16/h8-9H,10-11H2,1-7H3/b9-8+ |
Clave InChI |
MMMKVSQVIDZVPU-CMDGGOBGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/COCC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCOCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)


